molecular formula C10H9ClF3NOS B14052824 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14052824
M. Wt: 283.70 g/mol
InChI Key: MFPBSGLTBDBYIW-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethylthio group, an amino group, and a chloropropanone moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactionsThe final step often involves the chlorination of the propanone moiety under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethylthio group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c11-4-3-9(16)7-2-1-6(5-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

MFPBSGLTBDBYIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)N)C(=O)CCCl

Origin of Product

United States

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